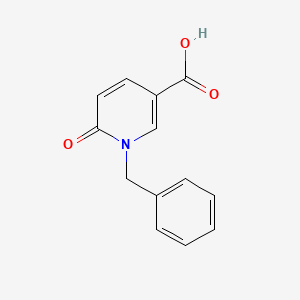

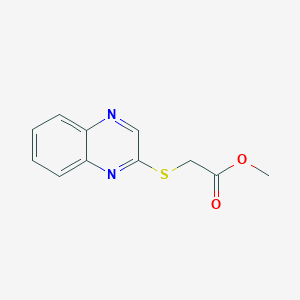

1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid

説明

1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a compound that can be synthesized through various chemical reactions involving benzylamines and aromatic ketones. It is a pyridine derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through oxidative condensation reactions. For instance, 4,6-dihydroxysalicylic acid can catalyze the oxidative condensation of benzylamines with acetophenones to afford 2,4,6-trisubstituted pyridines . This method is metal-free and can be applied to the synthesis of G-quadruplex binding ligands, which are significant in the context of molecular biology and cancer therapeutics.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and is often influenced by the functional groups attached to the pyridine core. For example, carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine exhibits a 1,3-alternate conformation with carboxylic acid groups pointing in opposite directions in the solid state . This structural feature allows for the formation of supramolecular polymers and metal-containing complexes through hydrogen bond interactions and metal-mediated self-assembly.

Chemical Reactions Analysis

Pyridine derivatives can participate in a variety of chemical reactions. The 1-acyl-4-benzylpyridinium salts, for instance, demonstrate interesting thermal instability that can be exploited for the synthesis of carboxylic acid fluorides . Additionally, amides of pyridine carboxylic acids can be obtained through condensation reactions with ammonia or primary and secondary cyclic amines . These reactions highlight the versatility of pyridine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the electrochemical behavior of 1-benzyl-3-carbamoylpyridinium chloride shows that it can undergo reversible one-electron reduction to produce a free radical, which can further react to form dihydropyridine derivatives . The crystal structure of 2-methylpyridinium 2-carboxybenzoate reveals weak hydrogen bonding leading to a three-dimensional network, which is indicative of the compound's potential for forming stable crystal structures .

科学的研究の応用

Chemical Synthesis and Structural Studies

Stereo- and Regiocontrolled Synthesis : 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives have been utilized in the stereo- and regiocontrolled construction of trisubstituted piperidines, which are important in organic chemistry for the synthesis of complex molecules. For instance, TpMo(CO)2(dihydropyridine) complexes, generated from derivatives of this compound, facilitate the preparation of tetrahydropyridines in a defined stereochemical manner (Moretto & Liebeskind, 2000).

Electrochemical Studies : The compound's derivatives, specifically 1-benzyl-3-carbamoylpyridinium ion, display notable electrochemical behaviors. These include reversible electron reduction and dimerization reactions, contributing to the understanding of electrochemical processes in organic molecules (Carelli, Cardinali & Moracci, 1980).

Coordination Chemistry and Photophysics : Derivatives of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid are used in synthesizing aromatic carboxylic acids, which are then employed to support lanthanide coordination compounds. These compounds exhibit significant photophysical properties, making them useful in the study of light harvesting and luminescence (Sivakumar, Reddy, Cowley & Butorac, 2011).

Chemical Reactions and Catalysis

Hydride Source in Chemistry : Biologically inspired hydride sources derived from 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid and its derivatives have shown significant utility in generating stable pyridinium borohydride species, thus contributing to the development of new hydride donors in chemical synthesis (Wilkins, Santi, Luk & Melen, 2017).

Inotropic Activity Study : The structural and conformational analysis of derivatives, like 2-substituted-5-cyano-1,6-dihydro-6-oxo-3-pyridine carboxylates, has been crucial in understanding their inotropic activities, which are important in medicinal chemistry (Orsini, Benetollo, Bombieri & Mosti, 1993).

Catalytic Applications : Coordination polymers assembled from derivatives of 1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid have been studied for their effectiveness as heterogeneous catalysts in organic reactions. These catalysts are significant in promoting environmentally friendly chemical processes (Paul, Karmakar, Guedes da Silva & Pombeiro, 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ensuring thorough washing after handling .

特性

IUPAC Name |

1-benzyl-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-12-7-6-11(13(16)17)9-14(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTBMEOGSQFGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377367 | |

| Record name | 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid | |

CAS RN |

4332-79-0 | |

| Record name | 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1272423.png)

![3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate](/img/structure/B1272443.png)

methanone](/img/structure/B1272449.png)

![{2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272451.png)

![{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272453.png)